Anis-AM
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132880-13-8 |
|---|---|
Molecular Formula |
C17H21NO9 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
acetyloxymethyl 2-(N-[2-(acetyloxymethoxy)-2-oxoethyl]-3-methoxyanilino)acetate |
InChI |
InChI=1S/C17H21NO9/c1-12(19)24-10-26-16(21)8-18(9-17(22)27-11-25-13(2)20)14-5-4-6-15(7-14)23-3/h4-7H,8-11H2,1-3H3 |
InChI Key |
NKGSOVVMDLCSMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
Other CAS No. |
132880-13-8 |
Synonyms |
3-methoxybenzylamine diacetate acetoxymethyl ester ANIS-AM anisidine diacetate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Anis Am and Analogues
Chemo- and Regioselective Synthesis Strategies
The synthesis of complex organic molecules like Anis-AM often relies on strategies that selectively target specific functional groups or positions within a molecule, ensuring high yields and minimizing unwanted byproducts.
Directed Metalation Group Chemistry in this compound Scaffold Construction
Directed ortho Metalation (DoM) chemistry is a powerful tool for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org A Directed Metalation Group (DMG) is a Lewis basic moiety that coordinates with an organolithium reagent, typically an alkyllithium, to direct deprotonation to the ortho-position of the aromatic ring. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles, allowing for precise control over substitution patterns. wikipedia.org
The methoxy (B1213986) group (–OCH₃) is a well-known DMG, and its ability to direct ortho-metalation was independently discovered by Gilman and Wittig in 1939–1940, particularly with anisole (B1667542) (methoxybenzene). harvard.eduacs.orgnih.gov Given that this compound contains a "3-methoxyanilino" fragment, directed metalation strategies could be highly relevant for constructing the methoxy-substituted aromatic core or introducing further functionalization onto it. For instance, an ortho-methoxy group can direct lithiation to the adjacent position, which can then be quenched with an appropriate electrophile to build complexity around the aniline (B41778) scaffold. harvard.edu Other strong DMGs, such as aryl O-carbamates (e.g., Ar-OCONEt₂), have also been shown to be highly effective in DoM chemistry. acs.orgnih.gov
Multi-Component Reactions for this compound Analogues
Multi-component reactions (MCRs) are highly convergent synthetic methodologies where three or more reactants combine in a single reaction vessel to form a new product, typically with high atom economy and reduced waste. tcichemicals.comresearchgate.netrsc.org These reactions are particularly attractive for the rapid generation of molecular diversity and the synthesis of complex structures from simple building blocks. tcichemicals.comnih.gov
While specific MCRs for this compound were not identified in the search, its structure, containing an aniline derivative and multiple ester linkages, suggests that MCRs could be explored for the synthesis of its analogues. For example, the Ugi four-component reaction (U-4CR), involving an amine, an aldehyde, a carboxylic acid, and an isocyanide, is widely used to synthesize complex amides and peptide analogues. tcichemicals.comnih.gov Given the presence of an N-substituted aniline and ester groups in this compound, variations of MCRs could potentially assemble key fragments of the molecule. Research has shown the successful application of MCRs for the stereoselective synthesis of C–N atropisomeric peptide analogues using ortho-substituted anilines, aldehydes, carboxylic acids, and isocyanides. nih.gov Similarly, pyrrole (B145914) derivatives, which are important pharmacophoric moieties, can be prepared via one-pot MCRs involving aldehydes, primary amines, and oxalacetate (B90230) analogues. nih.gov
Asymmetric Synthesis Approaches
Asymmetric synthesis, also known as chiral synthesis, is a critical area in organic chemistry focused on producing a compound in an enantiomerically pure form. irbbarcelona.orgwikipedia.org This is particularly important for pharmaceutical and biologically active molecules, where different enantiomers can exhibit vastly different biological activities. irbbarcelona.orgwikipedia.org
The complex structure of this compound does not immediately indicate inherent chirality in its core structure based on the provided IUPAC name. However, if chiral analogues of this compound are desired, asymmetric synthesis approaches would be indispensable. These methods often involve the use of chiral catalysts or chiral auxiliaries to induce stereoselectivity during bond formation. irbbarcelona.orgwikipedia.org For instance, imine reductases (IREDs) have been successfully employed in the enantioselective biocatalytic synthesis of N-substituted α-amino esters, which are important chiral intermediates in pharmaceuticals. nih.gov This method allows for the production of both enantiomers with high conversion and excellent enantioselectivity under mild conditions. nih.gov Pseudoephedrine and its analogues have also been widely used as chiral auxiliaries in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu
Biosynthetic Pathway Elucidation and Biomimetic Synthesis
Biosynthetic pathway elucidation involves identifying the series of enzymatic reactions that lead to the formation of a natural product within a living organism. Biomimetic synthesis, on the other hand, aims to chemically synthesize natural products by mimicking proposed or known biosynthetic pathways.
While specific biosynthetic pathways for this compound were not explicitly found, its complex, multi-functionalized structure suggests a potential natural origin or inspiration. Many aromatic amines in nature are formed through pathways involving specific nitrogen donors, such as glycyl-tRNA. nih.gov The biosynthesis of other complex natural products, like rifamycins (B7979662) (a type of ansamycin), involves the acetate-malonate pathway for the ansa chain and the shikimate pathway for the chromophore. chimia.ch
Biomimetic synthesis offers a strategy to recreate complex natural product architectures in the laboratory by emulating the efficiency and selectivity of biological processes. This approach is often considered a "green" and mild method for fabricating functional materials and complex molecules. mdpi.comdovepress.comresearchgate.netnih.gov Recent advancements in biomimetic synthesis have enabled the total synthesis of complex molecules with multiple stereogenic centers, such as sarglamides, by mimicking key enzymatic steps like Diels-Alder cycloadditions. chemrxiv.org The principles of biomimetic synthesis could be applied to this compound by considering its constituent building blocks and potential enzymatic transformations that could link them.
Novel Catalyst Development for this compound Synthesis
The development of novel catalysts is crucial for enhancing the efficiency, selectivity, and sustainability of chemical synthesis. For a complex molecule like this compound, which features various C-N and C-O bonds, and an aromatic core, advancements in catalysis could significantly impact its synthetic accessibility.
General trends in novel catalyst development focus on creating more efficient and sustainable processes, often involving transition metals, promoters, and supports. mdpi.com While no specific novel catalysts for this compound synthesis were identified, research in this area is continuously advancing. For example, recent studies have explored new catalysts for ammonia (B1221849) synthesis, such as Ba-Si orthosilicate (B98303) oxynitride-hydride (Ba₃SiO₅₋ₓNᵧH₂), which offers improved catalytic performance under milder conditions compared to traditional methods. isct.ac.jptitech.ac.jpsciencedaily.com Although this example is for ammonia synthesis, the underlying principles of designing catalysts with specific active sites and improved efficiency are broadly applicable to various organic transformations. The development of catalysts that can mediate C-N bond formations, aromatic functionalizations, or esterifications with high selectivity and turnover numbers would be highly beneficial for this compound synthesis. mdpi.com
Computational and Theoretical Chemical Studies of Anis Am
Advanced Computational Spectroscopic Prediction
Advanced computational methods are pivotal in modern chemistry for predicting the spectroscopic properties of molecules, offering profound insights that correlate molecular structure with spectral data. aip.orgrsc.org For the compound Anis-AM, theoretical spectroscopic studies, primarily leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serve as powerful predictive tools. researchgate.netnih.gov These ab initio simulations provide a microscopic understanding of its structural, electronic, and vibrational characteristics. aip.org The typical workflow begins with the optimization of the molecule's three-dimensional geometry, followed by calculations to predict various spectra, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR).
Predicted UV-Visible Spectra
Time-Dependent DFT (TD-DFT) is a standard and effective method for calculating the electronic excited states of molecules, which is essential for predicting UV-Vis absorption spectra. researchgate.netfaccts.de This analysis determines key parameters such as the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths, which correspond to the intensity of the electronic transitions. mdpi.com For this compound, these calculations can reveal the nature of its electronic transitions, typically involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The solvent environment can also be modeled to simulate experimental conditions more accurately. mdpi.com
Table 1: Predicted UV-Vis Absorption Data for this compound (Calculated via TD-DFT) Note: This data is illustrative of typical computational outputs.
| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| 3.45 | 359 | 0.58 | HOMO -> LUMO (95%) |
| 4.12 | 301 | 0.21 | HOMO-1 -> LUMO (88%) |
| 4.88 | 254 | 0.15 | HOMO -> LUMO+1 (75%) |
Predicted Infrared (IR) Spectra
Computational vibrational analysis using DFT is a fundamental tool for predicting the infrared (IR) spectrum of a molecule. nih.govprotheragen.ai This method calculates the vibrational frequencies corresponding to the distinct modes of motion of the atoms, such as stretching, bending, and rocking. protheragen.aiias.ac.in Due to factors like anharmonicity that are not fully accounted for in standard harmonic calculations, the raw theoretical wavenumbers are often multiplied by a scaling factor to achieve better agreement with experimental data. ias.ac.innih.gov The analysis provides a detailed assignment of each calculated frequency to a specific functional group's vibration, aiding in the interpretation of experimental IR spectra. ias.ac.in
Table 2: Selected Predicted Vibrational Frequencies (IR) for this compound (Calculated via DFT) Note: This data is illustrative of typical computational outputs.
| Theoretical Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
|---|---|---|---|
| 3105 | 2981 | 45.3 | Aromatic C-H Stretch |
| 2980 | 2861 | 60.1 | Aliphatic C-H Stretch |
| 1755 | 1685 | 155.8 | C=O Carbonyl Stretch |
| 1610 | 1546 | 98.2 | Aromatic C=C Stretch |
| 1250 | 1200 | 130.5 | C-O-C Asymmetric Stretch |
Predicted Nuclear Magnetic Resonance (NMR) Spectra
Theoretical calculations are also employed to predict the ¹H and ¹³C NMR spectra. These predictions are based on calculating the isotropic magnetic shielding constants of the nuclei within the molecule's optimized geometry. The chemical shifts are then determined relative to a standard reference compound like tetramethylsilane (TMS). The predicted chemical shifts provide valuable information about the electronic environment of each nucleus. technologynetworks.com Comparing these theoretical values with experimental data helps to confirm the molecular structure and assign specific signals in the NMR spectrum to the corresponding atoms in this compound. youtube.comnmrdb.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: This data is illustrative of typical computational outputs. Atom numbering is hypothetical.
| Atom Type | Atom Position | Theoretical Chemical Shift (ppm) |
|---|---|---|
| ¹³C | C1 (C=O) | 168.5 |
| ¹³C | C4 (Aromatic C-O) | 159.2 |
| ¹³C | C7 (Aromatic) | 129.8 |
| ¹³C | C10 (Aliphatic) | 55.4 |
| ¹H | H2 (Aromatic) | 7.95 |
| ¹H | H5 (Aromatic) | 6.90 |
| ¹H | H8 (Aliphatic) | 3.85 |
Based on the conducted searches, information specifically detailing the molecular mechanisms of action and biological pathways for the chemical compound "this compound" (PubChem CID 125567) as outlined in the request (GABA receptor modulation, NMDA receptor antagonism, GPCR biased agonism, intercellular receptor-ligand binding kinetics, and cholinesterase inhibition) is not available within the search results.
The search results primarily discuss the molecular mechanisms of Anisatin (B1215211), a different compound, particularly its action as a non-competitive antagonist of GABA-A receptors. wikipedia.orgthegoodscentscompany.comresearchgate.netnih.govnih.gov Additionally, some results refer to "Anis/AM" in the context of calcium buffering and neutrophil function, identifying it as a structural analog of quin 2, which is distinct from "this compound" (PubChem CID 125567). semanticscholar.orgcapes.gov.brresearchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.net
Therefore, it is not possible to generate an article focusing solely on this compound (PubChem CID 125567) while adhering to the provided outline due to the lack of specific information linking this compound to the requested mechanisms in the search results.
Molecular Mechanisms of Action and Biological Pathways Interrogation for Anis Am
Enzyme Inhibition and Activation Mechanisms
Protease and Acetylcholinesterase Modulation in Pest Models
Components found in anise oil have demonstrated modulatory effects on crucial enzymes in pest organisms, specifically proteases and acetylcholinesterases. Studies on the two-spotted spider mite (Tetranychus urticae) showed that anise oil significantly inhibited acetylcholinesterase activity in a dose- and time-dependent manner. mdpi.com Higher concentrations of anise oil (30 or 40 µL/L) also led to a decline in the mites' protease activity. mdpi.com The major component of anise oil, trans-anethole, is suggested to bind to the active site of the acetylcholinesterase enzyme through hydrophobic interactions. mdpi.com
In Drosophila suzukii, while Illicium verum (star anise) essential oil exhibited insecticidal activity, its acetylcholinesterase inhibition was lower compared to other tested oils, suggesting that AChE inhibition may not be the primary mechanism of toxicity in this pest for star anise oil. mdpi.com
Data on enzyme activity modulation by anise oil in Tetranychus urticae is summarized below:
| Anise Oil Concentration (µL/L) | Effect on Protease Activity | Effect on Acetylcholinesterase Activity |
| 10 | Not significantly affected | Inhibited (about 7.3% inhibition) |
| 20 | Not significantly affected | Inhibited |
| 30 | Declined | Significantly inhibited |
| 40 | Declined | Significantly inhibited (34% reduction) |
Cellular Signaling Pathway Dissection
Research has explored the influence of natural anise compounds on cellular signaling, particularly concerning inflammatory and oxidative stress responses.
Oxidative Stress Response Pathways
Star anise extract has demonstrated strong antioxidant activity. nih.gov Oxidative stress response pathways in organisms, including fungi, involve complex regulatory mechanisms. nih.govnih.govbsu.edumdpi.com In fungi, pathways such as the HOG pathway and Yap1- and Skn7-related pathways are known to be involved in responding to oxidative stress. nih.govnih.gov Bacterial cells also employ oxidative stress response mechanisms to maintain homeostasis. bsu.edu While the antioxidant activity of star anise is noted, the specific mechanisms by which Anis-AM or anise components might modulate these defined oxidative stress response pathways were not detailed in the provided search results.
Mechanisms of Antimicrobial Activity
Anise and star anise essential oils have shown notable antimicrobial properties against various bacteria and fungi. mdpi.commdpi.comnih.govscielo.brscielo.br
Bacterial Membrane Disruption
One proposed mechanism for the antibacterial activity of compounds found in anise oil, particularly trans-anethole, is the disruption of bacterial membrane integrity. scielo.brscielo.br Lipophilic compounds are generally suggested to interfere with bacterial membranes. scielo.brscielo.brwhiterose.ac.ukmdpi.comucl.ac.uknih.govresearchgate.net This disruption can lead to the leakage of intracellular components and ultimately cell death. mdpi.com Studies on other compounds have also demonstrated that membrane disruption is a viable strategy against bacteria, including the formation of pores or rupturing of the membrane. whiterose.ac.uknih.gov
Fungal Growth Inhibition Mechanisms
Anise essential oil and its components, such as trans-anethole, exhibit antifungal activity. mdpi.commdpi.comscielo.brscielo.br Trans-anethole has been shown to inhibit the growth of the filamentous fungus Mucor mucedo and induce hyphal morphological changes. mdpi.com Mechanistically, anethole (B165797) dose-dependently inhibited chitin (B13524) synthase (CHS) activity in this fungus. mdpi.com Chitin is a crucial component of the fungal cell wall, and inhibiting its synthesis can impair cell wall maturation, septum formation, and budding, thereby affecting cell division and growth. mdpi.com Extracts from star anise have also been evaluated for their fungicidal activity against species like Aspergillus fumigatus. scielo.brscielo.br
Antiviral Replication Interference
Despite a search for scientific literature detailing the antiviral replication interference mechanisms of this compound (CID 125567), no specific research findings or data directly linking this particular compound to the inhibition of viral replication were found in the accessible sources. General mechanisms of antiviral replication interference involve targeting various stages of the viral life cycle, such as viral entry, genome replication, transcription, translation, assembly, and release. mdpi.comfrontiersin.org Examples of such targets include viral polymerases, proteases, helicases, and other essential viral or host factors utilized by the virus. mdpi.comfrontiersin.orgfrontiersin.org While research exists on antiviral effects of other compounds and strategies like RNA interference mdpi.comfrontiersin.orgnih.gov, specific data on this compound's impact on these processes is not available in the consulted literature.
Preclinical Pharmacological Investigations of Anis Am in Non Human Systems
In Vitro Pharmacological Profiling in Cell Lines and Primary Cultures
In vitro studies using cell lines and primary cultures are fundamental for assessing a compound's effects at the cellular level. Cell lines offer a readily available and consistent system for high-throughput screening, while primary cultures, derived directly from tissues, can more closely mimic the in vivo environment. bldpharm.comnih.gov
Cell-Based Assays for Receptor Binding and Functional Activity
Cell-based assays are widely used to investigate the interaction of a compound with specific cellular receptors and the resulting functional outcomes. These assays can measure direct ligand-receptor binding or downstream signaling events triggered by receptor activation. revvity.comnih.govmerckmillipore.commerckmillipore.comnih.govnih.gov Techniques include radioligand binding assays to quantify receptor expression and affinity, as well as assays measuring reporter gene expression, calcium mobilization, or protein phosphorylation to assess functional activity. revvity.comnih.govmerckmillipore.commerckmillipore.comnih.govnih.govnih.gov
Specific data regarding the receptor binding or functional activity of Anis-AM (PubChem CID 125567) in cell-based assays were not found.
Enzyme Kinetic Studies in Recombinant Systems
Enzyme kinetic studies in recombinant systems are employed to determine how a compound interacts with specific enzymes, including its potential as an inhibitor or activator. biorxiv.orgnih.govnih.govnih.gov Recombinant enzymes, produced in host organisms, allow for the study of a single enzyme in a controlled environment. These studies help to elucidate the mechanism of action of a compound and determine kinetic parameters such as Km, Vmax, and Ki. biorxiv.orgnih.govnih.govnih.gov
No specific enzyme kinetic studies involving this compound (PubChem CID 125567) in recombinant systems were identified in the literature search.
Antimicrobial Activity Evaluation in Bacterial and Fungal Strains
The evaluation of antimicrobial activity involves testing the ability of a compound to inhibit the growth of or kill bacterial and fungal microorganisms. merckmillipore.comnih.govresearchgate.netmedchemexpress.comnih.govcvphysiology.com Standard methods include minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays, as well as disk diffusion tests, using a variety of clinically relevant bacterial and fungal strains. merckmillipore.comnih.govresearchgate.netmedchemexpress.comnih.govcvphysiology.com
Specific data on the antimicrobial activity of this compound (PubChem CID 125567) against bacterial and fungal strains were not found. Studies discussing antimicrobial activity in relation to "Anis" primarily refer to extracts or essential oils of the Anise plant (Pimpinella anisum) or the compound Anisomycin (B549157) (PubChem CID 20889), which are distinct from this compound (PubChem CID 125567). merckmillipore.comnih.govresearchgate.netmedchemexpress.comnih.govcvphysiology.com
Antioxidant Capacity Assessment
Antioxidant capacity assessment evaluates a compound's ability to neutralize free radicals and protect against oxidative damage. cvphysiology.comnih.govnih.govnih.govanaspec.com Various in vitro assays are used, including DPPH radical scavenging activity, ABTS radical scavenging activity, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC) assays. cvphysiology.comnih.govnih.govnih.govanaspec.com
Specific data on the antioxidant capacity of this compound (PubChem CID 125567) were not found. Literature discussing antioxidant activity in relation to "Anise" typically pertains to plant extracts or their components. cvphysiology.comnih.govnih.govnih.govanaspec.com
Ex Vivo Tissue and Organ Bath Studies
Ex vivo studies utilize tissues or organs isolated from living organisms to study the effects of a compound in a more complex and physiologically relevant context than cell cultures. nih.gov Organ bath systems are commonly used for these studies, allowing researchers to maintain tissue viability and measure responses to compounds. nih.gov
Smooth Muscle Relaxation and Antispasmodic Effects
Ex vivo studies on smooth muscle tissues are used to evaluate a compound's ability to induce relaxation or exert antispasmodic effects. nih.govnih.govbiorxiv.org Tissues such as intestinal strips or vascular smooth muscle rings are mounted in organ baths, and their contractile responses to various stimuli and the effects of the test compound on these responses are recorded. nih.govnih.govbiorxiv.org
Specific data on the smooth muscle relaxation or antispasmodic effects of this compound (PubChem CID 125567) in ex vivo studies were not found. Research in this area related to "Anise" typically refers to the effects of Pimpinella anisum extracts. nih.gov
Based on the available information from the conducted searches, specific preclinical pharmacological investigations focusing solely on the chemical compound this compound (PubChem CID 125567) in non-human primate models for efficacy assessment, rodent models for specific biological readouts, or for insecticidal activity in target pest species were not found.
Therefore, it is not possible to provide detailed, scientifically accurate content, including data tables and research findings, for the requested sections (5.3, 5.3.1, 5.3.2, and 5.3.3) that strictly adhere to the instruction to focus solely on the preclinical in vivo investigations of the chemical compound this compound in these specific areas. The search results primarily discuss the insecticidal activity of Pimpinella anisum (anise) and its essential oil components like anethole (B165797), which are distinct from the specific synthetic compound this compound (CID 125567). Information regarding the general use of non-human primate and rodent models in preclinical research was found, but without specific data related to this compound.
Consequently, the detailed breakdown of preclinical pharmacological investigations of this compound in non-human systems as outlined cannot be provided based on the currently available search results.
Structure Activity Relationship Sar Studies of Anis Am Analogues
Stereochemical Influences on Ligand-Receptor Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the interaction between a ligand and its receptor or enzyme target. Many biological targets are chiral, meaning they can distinguish between different stereoisomers (enantiomers or diastereomers) of a compound. acs.orgdokumen.pub
For Anis-AM analogues that possess chiral centers, SAR studies would involve synthesizing and testing individual stereoisomers. Different stereoisomers can exhibit significant differences in binding affinity, potency, and even the type of biological response (e.g., agonist vs. antagonist activity). acs.orgdokumen.pubnih.gov This is because the precise fit and specific interactions (like hydrogen bonding, van der Waals forces, and electrostatic interactions) between the ligand and the binding site are highly dependent on their three-dimensional structures. openaccessjournals.com
Studies on other chiral compounds have demonstrated that one enantiomer can be significantly more active than the other, with the less active enantiomer (distomer) sometimes contributing to adverse effects. acs.orgdokumen.pub Therefore, understanding the stereochemical influences is vital for developing selective and potent analogues with improved safety profiles.
Research findings in this area would typically involve the synthesis and separation of stereoisomers, followed by their individual testing in biological assays. Binding studies and potentially co-crystallization or computational modeling could provide insights into how each stereoisomer interacts with the target at a molecular level. nih.govucl.ac.uk
Pharmacophore Modeling and Ligand Design for Target Specificity
Pharmacophore modeling is a computational technique used in SAR studies to identify the essential features of a molecule that are required for its biological activity and interaction with a specific target. mdpi.comresearchgate.netsemanticscholar.org A pharmacophore model represents the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, that are necessary for optimal binding. mdpi.comacs.org
For this compound analogues, pharmacophore modeling would involve analyzing the structures of active compounds and identifying common features and their spatial relationships. This model can then be used to design new analogues with a higher probability of binding to the target or to screen databases of existing compounds to find potential hits. researchgate.netsemanticscholar.orgacs.org
Ligand design based on pharmacophore models aims to create molecules that precisely match the identified features and spatial constraints of the target binding site, thereby enhancing affinity and selectivity. mdpi.comresearchgate.net This iterative process involves designing, synthesizing, and testing new compounds, refining the pharmacophore model based on the results.
Detailed research findings in this area would include the generation of pharmacophore models, often depicted as 3D arrangements of chemical features. Validation of the model using known active and inactive compounds is crucial. The application of the model in virtual screening or directed synthesis efforts, along with the biological evaluation of the designed ligands, would also be reported. researchgate.netsemanticscholar.orgacs.org
Correlation of Molecular Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a compound's biological activity with its molecular descriptors. mdpi.comresearchgate.netanalchemres.org Molecular descriptors are numerical values that represent various physicochemical and structural properties of a molecule, such as molecular weight, lipophilicity (logP), electronic properties (e.g., polarizability, partial charges), and topological indices. researchgate.netanalchemres.orgnih.gov
For this compound analogues, QSAR analysis would involve calculating a range of molecular descriptors for each synthesized or tested compound and using statistical methods (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to identify relationships between these descriptors and the observed biological activity. mdpi.comanalchemres.orgmdpi.com
A successful QSAR model can predict the activity of new, untested analogues, guide the design of more potent compounds, and provide insights into the underlying mechanisms of interaction with the biological target. mdpi.comresearchgate.netmdpi.com For instance, a correlation between increased lipophilicity and enhanced activity might suggest the importance of hydrophobic interactions in target binding. nih.gov
Data tables in QSAR studies would list the calculated molecular descriptors for each compound alongside their biological activity. analchemres.orgmdpi.com Research findings would detail the statistical methods used, the descriptors that show significant correlation with activity, and the predictive power and limitations of the developed QSAR models. analchemres.orgmdpi.com
| Compound ID | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC₅₀) |
| This compound | 383.3 nih.gov | 1.8 nih.gov | (Calculated) | (Calculated) | X µM |
| Analogue 1 | (Calculated) | (Calculated) | (Calculated) | (Calculated) | Y µM |
| Analogue 2 | (Calculated) | (Calculated) | (Calculated) | (Calculated) | Z µM |
(Note: This table is illustrative and includes some computed properties for this compound from PubChem nih.gov. Descriptor values for analogues are hypothetical.)
Correlation analysis, such as Hammett correlations which relate substituent electronic effects to activity, can also be part of this section, providing more specific insights into how electronic properties influence biological outcomes. semanticscholar.orgresearchgate.net
Advanced Analytical Techniques for Anis Am Characterization and Detection
Chromatographic Methodologies
Chromatography involves the separation of a mixture into its individual components based on their differential partitioning between a stationary phase and a mobile phase. This is often coupled with highly sensitive detectors.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation and identification of volatile and semi-volatile organic compounds. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase, typically a capillary column. Compounds in the mixture separate based on their boiling points and interaction with the stationary phase. As compounds elute from the GC column, they enter the Mass Spectrometer (MS). The MS ionizes the molecules, fragments them, and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique "fingerprint" that can be used to identify the compound by comparison to spectral libraries.
For compounds like Anis-AM, if deemed sufficiently volatile or after appropriate derivatization to increase volatility, GC-MS can be applied for its detection and identification in suitable samples. GC-MS has been applied to the analysis of various organic compounds, including some related to the "anis" or "AM" nomenclature found in the search results, such as the determination of anethole (B165797) in essential oils and biological samples nih.govnih.gov. While direct application to this compound was not found, the principles of GC-MS make it a potential tool for analyzing volatile derivatives or degradation products of this compound. The technique is commonly employed for the analysis of organic molecules in diverse matrices. wikipedia.org
High-Performance Liquid Chromatography (HPLC) is an essential technique for separating and analyzing non-volatile or thermally labile compounds, which may include this compound given its relatively high molecular weight and multiple functional groups. In HPLC, a liquid mobile phase is pumped at high pressure through a stationary phase packed in a column. Compounds separate based on their interactions with the stationary phase and the mobile phase. Different types of stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be used to optimize the separation of specific analytes. HPLC is often coupled with various detectors, such as UV-Vis detectors, fluorescence detectors, or mass spectrometers.
HPLC methods have been developed for the analysis of a wide range of organic compounds. For example, HPLC with UV-Vis detection has been used for the determination of anethole nih.govnih.gov. HPLC has also been applied to the analysis of herbicides and other organic acids. The versatility of HPLC makes it suitable for the separation and quantification of this compound in solution, particularly when coupled with a sensitive and selective detector. The choice of column and mobile phase would depend on the specific chemical properties of this compound and the matrix being analyzed.
The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents a powerful advanced hyphenated technique offering high sensitivity, selectivity, and structural information. LC-MS/MS is particularly valuable for the analysis of complex samples and for the detection and quantification of target analytes at low concentrations. In LC-MS/MS, the chromatographic separation by LC is followed by mass analysis using two mass analyzers in series (tandem MS). The first mass analyzer selects parent ions, which are then fragmented in a collision cell, and the second mass analyzer separates and detects the resulting product ions. This multiple reaction monitoring (MRM) mode provides a highly specific detection method.
LC-MS/MS has been successfully applied to the analysis of various complex organic molecules, including pharmaceuticals and metabolites, in biological and environmental matrices. For instance, LC-MS/MS methods have been developed for the determination of anisomycin (B549157) and anisatin (B1215211) in biological and plant samples, demonstrating the technique's capability for analyzing compounds with structural complexity. The high selectivity of LC-MS/MS would be highly beneficial for the unambiguous identification and accurate quantification of this compound, even in matrices containing numerous interfering substances.
Here is a summary of chromatographic techniques:
| Technique | Principle of Separation | Suitable for | Detection Method (Common) | Key Advantage |
| GC-MS | Volatility and stationary phase interaction | Volatile/Semi-volatile | Mass Spectrometry | High separation power, spectral identification |
| HPLC | Polarity and stationary phase interaction | Non-volatile | UV-Vis, MS, Fluorescence | Versatility for various compounds and matrices |
| LC-MS/MS | Polarity/interaction (LC) + mass-to-charge (MS) | Non-volatile | Tandem Mass Spectrometry | High sensitivity, selectivity, structural info |
Future Research Directions and Unexplored Avenues for Anis Am
Integration of Multi-Omics Data in Anis-AM Research
The advent of multi-omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to understand the complex biological interactions of chemical compounds. Integrating these diverse data layers can provide a holistic view of how this compound interacts with biological systems at a molecular level. Future research should focus on applying multi-omics approaches to study the effects of this compound in relevant biological models.
By analyzing changes in gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolic profiles (metabolomics) in response to this compound exposure, researchers can gain insights into affected pathways and networks. This integrated analysis can help identify potential biological targets, understand mechanisms of action, and uncover off-target effects that might not be apparent from single-omics studies. Databases and computational tools for integrating multi-omics data are becoming increasingly sophisticated, facilitating comprehensive analyses frontiersin.orgoup.comresearchgate.net. The application of such integrated approaches to this compound research is crucial for a thorough understanding of its biological impact.
Application of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of compound discovery and development. These computational approaches can analyze vast datasets to identify patterns, predict properties, and even generate novel molecular structures with desired characteristics dntb.gov.uanih.govijbc.irmdpi.comnih.gov. Applying AI and ML to this compound research holds significant promise for accelerating the understanding and potential applications of this compound.
Future studies could utilize ML algorithms to predict this compound's physicochemical properties, biological activity against various targets, and potential metabolic pathways. AI can also be employed in virtual screening efforts to identify structurally similar compounds with potentially enhanced properties or to explore modifications of the this compound structure for optimized activity or reduced off-target effects. The integration of AI/ML with experimental data from multi-omics studies could further refine predictions and guide future synthesis and testing, creating a more efficient research pipeline. AI and ML are increasingly used in pharmacological research to bridge the gap between data and drug discovery dntb.gov.uanih.gov.
Sustainable Synthesis and Green Chemistry Principles
As the chemical industry moves towards more environmentally conscious practices, the development of sustainable synthesis routes for compounds like this compound is paramount. Green chemistry principles aim to minimize the production and use of hazardous substances, promote atom economy, and utilize renewable resources royalsocietypublishing.orgresearchgate.netmdpi.com.
Future research should investigate and develop greener synthetic methodologies for this compound. This could involve exploring alternative reaction conditions, utilizing environmentally benign solvents or solvent-free processes, employing catalysts derived from renewable sources, and designing synthetic routes that minimize waste generation royalsocietypublishing.orgrsc.org. Evaluating the environmental footprint of different synthesis pathways using green metrics toolkits can help identify the most sustainable approaches rsc.org. Implementing green chemistry principles in this compound synthesis not only aligns with environmental responsibility but can also lead to more cost-effective and efficient production methods in the long run.
Exploration of Novel Biological Targets and Therapeutic Applications
Identifying the specific biological targets with which this compound interacts is fundamental to understanding its potential therapeutic applications. While some research might hint at possible activities, a comprehensive exploration of novel biological targets is a critical future direction.
Future studies should employ a range of experimental techniques, such as target deconvolution strategies, phenotypic screening, and activity-based protein profiling, to identify the proteins or pathways modulated by this compound. Computational methods, including molecular docking and dynamics simulations, can complement experimental findings by predicting binding affinities and interaction modes with potential targets jofamericanscience.orgacs.org. Given the structural features of this compound, exploring its activity against a wide array of biological targets, potentially including those involved in various disease states, could uncover novel therapeutic possibilities. Research into novel chemical entities often involves identifying biological targets to understand their potential effects acs.org.
Methodological Advancements in Computational and Experimental Techniques
Advancements in both computational and experimental techniques are continuously pushing the boundaries of chemical and biological research. Applying and further developing these methodologies in the context of this compound research can provide deeper insights and overcome existing limitations.
Q & A
Basic: What experimental techniques are critical for characterizing the molecular structure of Anis-AM?
Answer:
Characterizing this compound’s molecular structure requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : To determine hydrogen/carbon environments and bonding patterns .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate isomers .
Basic studies should prioritize reproducibility by standardizing solvent systems and calibration protocols.
Basic: How can researchers design a robust literature review framework for this compound-related studies?
Answer:
A systematic review should:
Define Scope : Use databases like PubMed, SciFinder, or Web of Science with keywords (e.g., "this compound synthesis," "pharmacokinetics") .
Apply Inclusion/Exclusion Criteria : Filter studies by methodology quality (e.g., peer-reviewed journals, controlled experiments) .
Synthesize Gaps : Identify contradictions in reported biological activities or synthesis yields .
Tools like citation managers (Zotero, EndNote) enhance organization and reduce bias .
Advanced: What strategies resolve contradictions in this compound’s reported bioactivity data across studies?
Answer:
Contradictions often arise from variability in experimental design. Researchers should:
- Replicate Conditions : Standardize cell lines, dosage, and exposure times for in vitro assays .
- Apply Statistical Rigor : Use multivariate analysis to isolate confounding variables (e.g., solvent effects, temperature) .
- Meta-Analysis : Pool data from multiple studies to identify trends or outliers, applying tools like RevMan or R .
For example, discrepancies in IC50 values may stem from assay sensitivity differences, necessitating cross-validation with orthogonal methods .
Advanced: How to optimize synthetic pathways for this compound while minimizing by-products?
Answer:
Advanced synthesis requires iterative optimization:
Reaction Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature) .
By-Product Analysis : Employ LC-MS to trace impurities and adjust stoichiometry .
Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
A case study table illustrates optimization outcomes:
| Parameter | Initial Yield | Optimized Yield | By-Product Reduction |
|---|---|---|---|
| Catalyst (mol%) | 55% | 82% | 40% → 12% |
| Temperature (°C) | 80 | 65 | 25% → 8% |
Advanced: What methodologies validate this compound’s mechanism of action in complex biological systems?
Answer:
Advanced validation integrates interdisciplinary approaches:
- CRISPR Screening : Identify gene targets by knocking out putative pathways .
- Molecular Dynamics (MD) Simulations : Predict binding affinities and conformational changes .
- In Vivo Pharmacokinetics : Use radiolabeled this compound to track absorption/distribution in model organisms .
Contradictions between in silico and in vivo data should prompt re-evaluation of force fields or bioavailability assumptions .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 .
- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors .
- Bootstrap Resampling : Assess confidence intervals for small sample sizes .
Open-source tools like GraphPad Prism or Python’s SciPy streamline analysis .
Advanced: How to formulate a hypothesis-driven research question for this compound’s neuroprotective effects?
Answer:
Use the PICO Framework :
- Population : Neuronal cell lines (e.g., SH-SY5Y) with oxidative stress .
- Intervention : this compound at varying concentrations.
- Comparison : Baseline vs. treated groups; positive controls (e.g., NAC).
- Outcome : Quantify ROS reduction via fluorescence assays .
A FINER criteria check ensures feasibility, novelty, and ethical compliance (e.g., avoiding animal models until in vitro validation) .
Advanced: How to address reproducibility challenges in this compound’s preclinical studies?
Answer:
- Pre-registration : Document protocols on platforms like Open Science Framework to reduce publication bias .
- Blinded Analysis : Separate data collection and interpretation roles within teams .
- Material Standardization : Source this compound from certified suppliers and validate purity via third-party labs .
A reproducibility checklist (e.g., ARRIVE guidelines) ensures transparency in reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
